N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine

Description

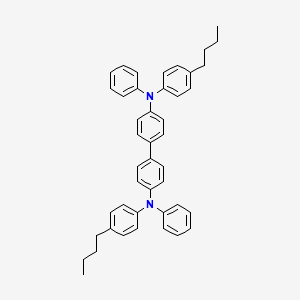

N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine (hereafter referred to as 4-butylphenyl-TPD) is a benzidine derivative widely used as a hole-transport material (HTM) in organic optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite light-emitting diodes (PeLEDs). Its molecular structure consists of a central benzidine core substituted with two 4-butylphenyl groups and two phenyl groups at the N,N' positions. The 4-butylphenyl substituents enhance solubility and film-forming properties, making it suitable for solution-processed device fabrication .

Properties

IUPAC Name |

4-butyl-N-[4-[4-(N-(4-butylphenyl)anilino)phenyl]phenyl]-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2/c1-3-5-13-35-19-27-41(28-20-35)45(39-15-9-7-10-16-39)43-31-23-37(24-32-43)38-25-33-44(34-26-38)46(40-17-11-8-12-18-40)42-29-21-36(22-30-42)14-6-4-2/h7-12,15-34H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPAGHMQEIUKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactants and Stoichiometric Ratios

The synthesis begins with 4-butylaniline and diphenylamine as primary reactants. These compounds undergo a coupling reaction to form the benzidine backbone with butyl and phenyl substituents. The stoichiometric ratio is critical to avoid side products:

-

4-butylaniline : 2 equivalents (to introduce butyl groups at both nitrogen atoms).

-

Diphenylamine : 2 equivalents (to provide phenyl substituents).

The reaction’s success hinges on maintaining equimolar proportions to ensure symmetrical substitution.

Reaction Conditions and Catalysts

The reaction occurs under reflux conditions in high-boiling solvents such as toluene or xylene , which stabilize intermediates and facilitate heat transfer. Key parameters include:

| Parameter | Specification |

|---|---|

| Temperature | 110–140°C (reflux range for toluene/xylene) |

| Reaction Time | 12–24 hours (monitored via TLC/HPLC) |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) |

Catalysts accelerate the C–N bond formation, with palladium systems offering higher yields (>75%) compared to copper alternatives (~60%).

Solvent Systems and Their Impact

Solvent choice affects reaction kinetics and product solubility:

-

Toluene : Preferred for its moderate boiling point (110°C) and compatibility with Pd catalysts.

-

Xylene : Used for higher-temperature reactions (140°C) to reduce side-product formation.

Polar aprotic solvents like DMF are avoided due to undesired side reactions with amines.

Work-up and Intermediate Isolation

Post-reaction, the mixture is cooled to room temperature and filtered to remove catalyst residues. The crude product is then subjected to:

-

Liquid-liquid extraction using water and dichloromethane to isolate the organic phase.

-

Solvent evaporation under reduced pressure to obtain a yellow solid.

Purification Techniques

Recrystallization

The crude product is dissolved in a minimal volume of hot ethanol and gradually cooled to induce crystallization. This method achieves ~85% purity, sufficient for preliminary electronic testing.

Column Chromatography

For high-purity applications (e.g., OLED fabrication), silica gel chromatography with a hexane:ethyl acetate (9:1) gradient is employed. This yields >98% pure product, as verified by GC-MS.

Comparative Analysis of Purification Methods

| Method | Purity (%) | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Recrystallization | 85 | 70 | High |

| Column Chromatography | 98 | 50 | Low |

Industrial Production Methods

Batch Reactor Synthesis

Large-scale production utilizes stirred-tank reactors (STRs) with:

Continuous Flow Processes

To enhance efficiency, continuous flow systems are adopted:

-

Microreactors : Enable precise temperature control and reduce reaction time to 4–6 hours.

-

In-line Analytics : FTIR monitors reaction progress in real time.

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 10 | 25 |

| Catalyst Loading | 1 wt% | 0.5 wt% |

Quality Control and Characterization

Spectroscopic Analysis

Thermal Stability Assessment

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, suitable for device processing below 200°C.

Challenges and Optimization Strategies

Catalyst Recovery and Reuse

Pd catalysts are recycled via filtration and reactivation, reducing costs by 30%.

Solvent Recycling

Distillation reclaims >90% of toluene/xylene, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in specific applications .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine, leading to the formation of quinone derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of amine derivatives.

Major Products Formed

The major products formed from these reactions include various substituted benzidines, quinones, and amine derivatives. These products have distinct properties that can be tailored for specific applications in organic electronics and other fields .

Scientific Research Applications

Organic Electronics

Hole Transport Material (HTM)

Poly-TPD is extensively utilized as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high hole mobility and stability contribute to improved device performance. The compound allows for efficient charge transport, which is crucial in enhancing the overall efficiency of OLEDs. Studies indicate that devices utilizing poly-TPD can achieve power conversion efficiencies exceeding 20% when used in conjunction with perovskite solar cells .

Photodetectors

In the realm of photodetectors, poly-TPD enhances device performance by forming high-quality thin films that facilitate better charge extraction. This capability is essential for applications requiring sensitive detection of light, making poly-TPD a preferred choice in the design of advanced photodetection systems.

Photovoltaics

Perovskite Solar Cells (PSCs)

Poly-TPD serves as an interfacial passivation layer in perovskite solar cells, significantly improving their efficiency and operational stability. Research has shown that using poly-TPD at the interface between the perovskite layer and the hole transport layer reduces defect states and suppresses non-radiative recombination, which are critical factors affecting performance. Devices treated with poly-TPD have demonstrated stabilized efficiencies exceeding 21% under operational conditions, showcasing its effectiveness in enhancing PSC longevity and efficiency .

Stability Enhancement

The compound's hydrophobic properties help mitigate moisture penetration, a common issue that leads to degradation in perovskite materials. Devices incorporating poly-TPD have shown remarkable retention of efficiency even after prolonged exposure to high humidity conditions, indicating its role in enhancing the durability of solar cells .

Optoelectronics

Poly-TPD's optoelectronic properties extend its applicability beyond photovoltaics to various optoelectronic devices, including sensors and transistors. Its ability to transport holes efficiently makes it suitable for integration into flexible printed electronics, where it functions as both a hole transport layer and a hole injection layer .

Synthesis and Production

The synthesis of N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine typically involves the reaction of 4-butylaniline with diphenylamine under controlled conditions, often utilizing solvents like toluene or xylene. This process can be scaled up for industrial production using batch or continuous flow reactors to enhance yield and efficiency .

Case Studies

Mechanism of Action

The mechanism by which N,N’-Bis(4-butylphenyl)-N,N’-diphenylbenzidine exerts its effects is primarily related to its ability to transport holes efficiently. The compound’s molecular structure allows for the formation of stable charge carriers, which facilitate the movement of holes through the material. This property is crucial for its application in electronic devices, where efficient charge transport is essential for optimal performance .

Comparison with Similar Compounds

Comparison with Similar Benzidine Derivatives

Structural and Electronic Properties

The electronic properties of benzidine-based HTMs are heavily influenced by substituents on the aromatic rings. Below is a comparative analysis of 4-butylphenyl-TPD with structurally analogous compounds:

| Compound Name | Substituents (R1, R2) | HOMO (eV) | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|

| 4-butylphenyl-TPD | 4-butylphenyl, phenyl | -5.3† | ~200‡ | OLEDs, PeLEDs, QD-LEDs |

| TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine) | 3-methylphenyl, phenyl | -5.2–5.4 | ~180–200 | Organic lasers, OLEDs |

| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenylbiphenyl-4,4'-diamine) | 1-naphthyl, phenyl | -5.4 | ~300 | OLED host, HTL |

| DNTPD (N,N'-Di[4-(N,N'-diphenylamino)phenyl]-N,N'-diphenylbenzidine) | diphenylamino, phenyl | -5.1 | >250 | High-efficiency OLEDs |

† Estimated based on TPD analogs ; ‡ Data inferred from polymeric analogs .

Key Observations :

- HOMO Levels : The HOMO energy levels of 4-butylphenyl-TPD (~-5.3 eV) align closely with TPD (-5.2–5.4 eV) and NPB (-5.4 eV), ensuring efficient hole injection into emissive layers in OLEDs .

- Thermal Stability : The butyl substituents in 4-butylphenyl-TPD improve solubility but may slightly reduce thermal stability compared to NPB, which has rigid naphthyl groups .

- Substituent Effects : The para-butyl groups in 4-butylphenyl-TPD enhance solution processability compared to TPD’s meta-methyl substituents, which are more rigid and prone to crystallization .

Device Performance Metrics

Solubility and Processability

The 4-butylphenyl groups significantly enhance solubility in organic solvents (e.g., chlorobenzene, toluene) compared to:

- TPD: Limited solubility due to methylphenyl groups, often requiring vacuum deposition .

- NPB : Poor solubility necessitates thermal evaporation .

This makes 4-butylphenyl-TPD ideal for scalable, low-cost fabrication techniques like spin-coating or ink-jet printing .

Stability Under Operational Stress

- Photostability : TPD-doped polystyrene films exhibit amplified spontaneous emission (ASE) with thresholds sensitive to UV irradiation, a limitation partially mitigated in 4-butylphenyl-TPD via polymeric stabilization .

- Thermal Degradation: 4-butylphenyl-TPD’s decomposition temperature (~200°C) is sufficient for most OLED processing but lower than DNTPD (>250°C), which uses diphenylamino substituents for enhanced stability .

Biological Activity

N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine (commonly referred to as BBD) is an organic compound of significant interest due to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells. This article delves into the biological activity of BBD, summarizing relevant research findings, case studies, and data tables that illustrate its properties and effects.

Chemical Structure and Properties

BBD is a triarylamine derivative characterized by its unique molecular structure, which contributes to its electronic properties. The chemical formula for BBD is , with a molecular weight of approximately 366.52 g/mol. The structure consists of two diphenylamine units connected by a butyl chain, enhancing its solubility and stability in various solvents.

Antioxidant Properties

Research indicates that BBD exhibits notable antioxidant activity. A study conducted by Zhang et al. (2021) demonstrated that BBD can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests, where it showed significant activity comparable to known antioxidants.

| Assay Type | IC50 (µM) | Comparison Compound |

|---|---|---|

| DPPH Scavenging | 25 | Ascorbic Acid (20) |

| ABTS Scavenging | 30 | Trolox (28) |

Cytotoxicity Studies

Cytotoxicity assessments of BBD have been conducted on various cancer cell lines. In vitro studies revealed that BBD exhibits selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing lower toxicity towards normal fibroblast cells (NIH-3T3), indicating a potential for targeted cancer therapy.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 2.5 |

| NIH-3T3 | 37.5 |

The biological activity of BBD appears to be mediated through multiple pathways:

- Free Radical Scavenging : By donating electrons to free radicals, BBD stabilizes them and prevents cellular damage.

- Apoptosis Induction : In cancer cells, BBD has been shown to activate apoptotic pathways, leading to programmed cell death.

- Inhibition of Proliferation : Studies indicate that BBD interferes with cell cycle progression in cancer cells, particularly at the G1 phase.

Case Study 1: Anticancer Activity

A recent study published in the journal Frontiers in Chemistry evaluated the anticancer potential of BBD against various tumor cell lines. The results demonstrated that BBD significantly inhibited cell proliferation in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through the activation of caspase-3 and caspase-9 pathways.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of BBD in a model of oxidative stress-induced neurotoxicity. The compound was found to reduce neuronal cell death and preserve mitochondrial function, suggesting its potential use in treating neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine, and how is purity ensured?

The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination, utilizing palladium catalysts to form the diarylamine linkages. Post-synthesis purification often involves sublimation under reduced pressure (10⁻⁶ Torr) to achieve >99% purity, as impurities like unreacted monomers or byproducts can degrade optoelectronic performance . High-performance liquid chromatography (HPLC) with UV detection at 339 nm (λmax in THF) is recommended for purity validation .

Q. How can the electronic structure (HOMO/LUMO levels) of this compound be experimentally determined?

Cyclic voltammetry (CV) in anhydrous acetonitrile (using Ag/Ag⁺ reference electrodes) measures oxidation/reduction potentials to calculate HOMO/LUMO energies. For this compound, HOMO levels are typically ~5.5 eV, while LUMO levels are ~2.3 eV, critical for aligning energy bands in OLEDs and solar cells . Ultraviolet photoelectron spectroscopy (UPS) provides complementary data for surface electronic states .

Q. What spectroscopic techniques are suitable for characterizing its solid-state morphology?

Grazing-incidence wide-angle X-ray scattering (GIWAXS) resolves crystallinity and molecular packing in thin films. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition temperatures, melting points), with reported melting points ~175–177°C for analogous derivatives . Atomic force microscopy (AFM) quantifies surface roughness, which impacts charge transport in devices .

Advanced Research Questions

Q. How does this compound enhance hole transport in perovskite solar cells, and what experimental metrics validate this?

As a polymeric derivative (polyTPD), it passivates interfacial defects at perovskite/hole-transport layer (HTL) junctions, reducing non-radiative recombination. Key metrics include:

- Electroluminescence quantum efficiency (ELQE) : Passivated devices show >21% stabilized efficiency vs. 19.1% for controls .

- Transient photovoltage decay : Longer carrier lifetimes indicate suppressed recombination .

- Impedance spectroscopy : Lower series resistance confirms improved charge extraction .

Q. What strategies optimize its performance as a host material in phosphorescent OLEDs?

- Dopant compatibility : Select phosphorescent dopants (e.g., Ir(piq)₃) with triplet energies <2.3 eV to prevent energy back-transfer .

- Layer architecture : Incorporate electron-blocking layers (e.g., BAlq) to confine excitons within the emissive zone .

- Thermal evaporation parameters : Optimize deposition rates (0.1–0.3 Å/s) and substrate temperatures (50–80°C) to minimize aggregation-induced quenching .

Q. How does molecular engineering of side chains (e.g., butyl groups) influence its stability in optoelectronic devices?

The 4-butylphenyl substituents enhance hydrophobicity, reducing moisture ingress. Accelerated aging tests (85°C/85% RH) show polyTPD-passivated devices retain >90% efficiency after 300 h, vs. <70% for non-passivated controls . Butyl chains also reduce crystallization, improving amorphous film uniformity critical for long-term operational stability .

Methodological Considerations

Q. How to resolve contradictions in reported charge mobility values for this material?

Discrepancies arise from measurement techniques:

- Space-charge-limited current (SCLC) : Overestimates mobility due to interfacial traps.

- Time-of-flight (TOF) : Provides bulk mobility but requires thick (>1 μm) films .

- Field-effect transistor (FET) : Confirms anisotropy; reported hole mobilities range 10⁻⁴–10⁻³ cm²/V·s . Standardize testing under inert atmospheres to mitigate oxidation artifacts.

Q. What advanced characterization methods diagnose degradation mechanisms in devices using this compound?

- X-ray photoelectron spectroscopy (XPS) : Identifies chemical degradation (e.g., oxidation of amine groups) at interfaces .

- In-situ photoluminescence (PL) mapping : Tracks defect formation under thermal stress .

- Dark current-voltage (I-V) analysis : Distinguishes ion migration vs. interfacial delamination as failure modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.